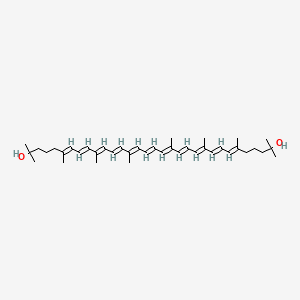
Arochlor 1232
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arochlor 1232 is a polychlorinated biphenyl (PCB) compound with the chemical formula C12H3Cl10. It is a colorless to yellowish solid, insoluble in water but soluble in organic solvents . This compound was widely used as an insulating liquid and coolant for electrical equipment, playing a role in insulation and heat dissipation in capacitors, transformers, and electronic equipment . Additionally, it found applications in industries such as dyes, pharmaceuticals, pesticides, and cosmetics .
Mechanism of Action
Target of Action
Arochlor 1232, like other polychlorinated biphenyls (PCBs), is a complex mixture of individual compounds known as congeners . It’s known that pcbs can interact with various cellular components, potentially disrupting normal cellular function .
Mode of Action
The compound’s mode of action is likely dependent on the specific congeners present in the mixture . Each congener may interact differently with cellular components, leading to a variety of potential effects .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to the variety of congeners present . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . The specific effects on these pathways can vary depending on the congener composition of the this compound mixture .
Pharmacokinetics
This compound, like other PCBs, is known for its stability and resistance to degradation, which contributes to its persistence in the environment . It has a low water solubility of 1.45 mg/L at 25 °C .
Result of Action
Chronic exposure to some PCB formulations, including this compound, can result in a variety of health effects. These can include respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water . Environmental conditions can alter the congener composition of the sample, which in turn can affect the compound’s action . For example, PCB congeners with fewer chlorine atoms tend to partition into air and water more readily than those with more chlorine atoms .
Biochemical Analysis
Biochemical Properties
Arochlor 1232 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of enzymes such as lactate dehydrogenase and creatine kinase, which are crucial for cellular metabolism . The compound’s hydrophobic nature allows it to integrate into cell membranes, disrupting normal cellular functions and leading to the release of intracellular enzymes . Additionally, this compound can interact with proteins involved in cell signaling pathways, altering their function and leading to various cellular effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can inhibit myogenic differentiation in muscle cells by reducing the extent of cell fusion and the size of myotubes . The compound also induces necrosis in myogenic cells at higher concentrations, leading to cell death . Furthermore, this compound can disrupt cell signaling pathways, gene expression, and cellular metabolism, resulting in impaired cell function and potential toxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression . This binding leads to the activation of AhR and subsequent changes in gene expression, resulting in altered cellular functions . Additionally, this compound can inhibit or activate various enzymes, further contributing to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable and resistant to degradation, maintaining its activity for extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained enzyme inhibition and disruption of cellular processes . These temporal effects highlight the compound’s potential for long-lasting impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects . For example, acute exposure to this compound in Swiss albino mice resulted in behavioral alterations and neurobehavioral dysfunctions . The benchmark dose for further studies was derived at 4 mg/cu.m, indicating the threshold for observable toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its biotransformation by enzymes such as cytochrome P450 . The compound undergoes xenobiotic biotransformation, resulting in the formation of more polar metabolites that are more easily excreted from the body . The extent of biodegradation of this compound is dependent on the chlorination pattern, with certain isomers being more readily metabolized than others .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, leading to its persistence in the body . Additionally, this compound can be transported across cell membranes, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its hydrophobic properties and interactions with cellular components . The compound can integrate into cell membranes and accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization can affect the activity and function of this compound, leading to its various biochemical and cellular effects .
Preparation Methods
Arochlor 1232 is typically synthesized by the addition reaction of chlorobenzene and vinyl chloride . The specific preparation method can be adjusted and optimized according to specific requirements. Industrial production methods involve the chlorination of biphenyl, resulting in a mixture of PCB congeners . The degree of chlorination and the specific conditions used during the reaction determine the composition of the final product .
Chemical Reactions Analysis
Arochlor 1232 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include sodium borohydride for reduction and UV light for photochemical reactions . Major products formed from these reactions include dechlorinated biphenyls and various chlorinated derivatives .
Scientific Research Applications
Arochlor 1232 has been extensively studied for its environmental and biological impacts. It is used as a standard in analytical chemistry for the detection and quantification of PCBs in environmental samples . In biology and medicine, this compound is used to study the toxicological effects of PCBs on living organisms . It is also employed in research related to the bioaccumulation and biomagnification of PCBs in the food chain . In industry, this compound is used in the formulation of high-pressure lubricants and as an additive in various products .
Comparison with Similar Compounds
Similar compounds include Aroclor 1016, Aroclor 1221, Aroclor 1242, Aroclor 1248, Aroclor 1254, and Aroclor 1260 . Each Aroclor has a different degree of chlorination, which affects its physical and chemical properties . Arochlor 1232 is unique due to its specific chlorine content and the resulting properties, such as its solubility and reactivity .
Conclusion
This compound is a significant compound in the study of PCBs due to its widespread use and environmental impact. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides valuable insights into its role in various fields.
Properties
CAS No. |
11141-16-5 |
|---|---|
Molecular Formula |
UVCB |
Molecular Weight |
221 |
Synonyms |
Polychlorinated biphenyl-32% chlorine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
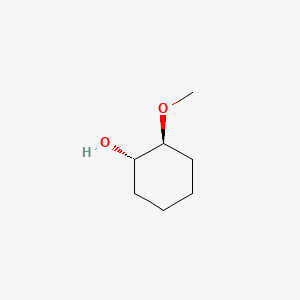
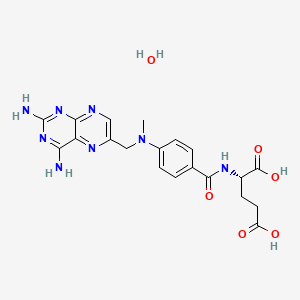

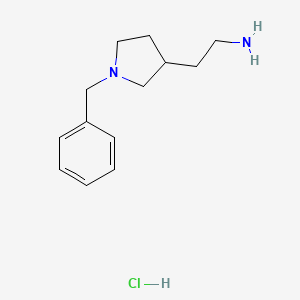
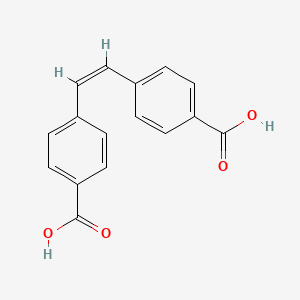
![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)
